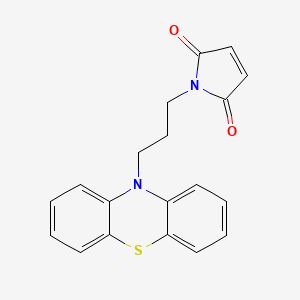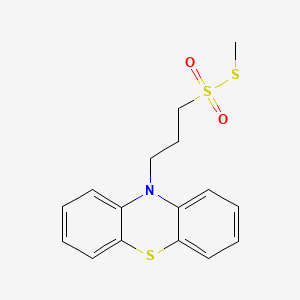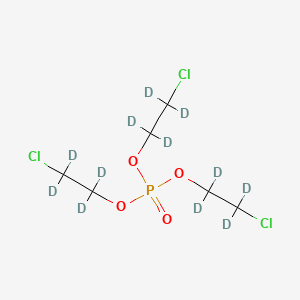
磷酸三(2-氯乙基)酯-d12
描述
Tris(2-chloroethyl)phosphate-d12 is a chemical compound used as a flame retardant, plasticizer, and viscosity regulator in various types of polymers including polyurethanes, polyester resins, and polyacrylates . It is also used in food and beverage testing .
Synthesis Analysis
The synthesis of Tris(2-chloroethyl)phosphate-d12 involves the reaction of nitrogen to drive out the air in the reaction vessel, followed by the introduction of 650 kg of epoxyethane under vacuum. The mixture is then stirred at 45-50 °C for 2-3 hours .Molecular Structure Analysis
The molecular formula of Tris(2-chloroethyl)phosphate-d12 is C6D12Cl3O4P . The molecular weight is 297.56 . The structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The calcium species and basic functional groups on the surface of the compound are highly involved in the adsorption process of Tris(2-chloroethyl)phosphate-d12 .Physical And Chemical Properties Analysis
Tris(2-chloroethyl)phosphate-d12 is a liquid with a boiling point of 192 °C/10 mmHg (lit.) and a density of 1.448 g/mL at 25 °C .科学研究应用
Environmental Science and Pollution Research
Tris(2-chloroethyl)phosphate-d12 (TCEP-d12) is used in environmental science, particularly in the study of pollution. It’s used in the degradation of Tris(2-chloroethyl) Phosphate (TCEP) by US/Fenton oxidation techniques in a solution . The degradation efficiency of TCEP reached an impressive 93.18% under optimized reaction conditions .
Industrial Wastewater Treatment
TCEP-d12 finds extensive application in diverse industries such as construction materials, textiles, chemical manufacturing, and electronics, consequently resulting in an increased concentration of these compounds in industrial wastewater . The study of TCEP-d12 helps in understanding and treating industrial wastewater effectively .
Toxicity Evaluation
TCEP-d12 is used in toxicity evaluations. For instance, the Toxicity Estimation Software Tool (T.E.S.T.) is used for the ecotoxicological evaluation of TCEP and its intermediates .
Marine Biology
In marine biology, TCEP-d12 is used to study the effects of pollutants on marine life. For example, it has been used to assess the response of the marine rotifer, Brachionus plicatilis, to co-exposure to polystyrene microplastics and TCEP at different concentrations .
Examination of Protein Phosphorylation Effects
TCEP-d12 is used in the examination of protein phosphorylation effects . This helps in understanding the role of phosphorylation in various biological processes .
Measurement of Enzyme Activity
TCEP-d12 is used in the measurement of enzyme activity . This is crucial in understanding the role of various enzymes in biological processes .
7. Exploration of Organophosphate Impacts on Cell Membranes TCEP-d12 is used in the exploration of organophosphate impacts on cell membranes . This helps in understanding the effects of organophosphates on cellular functions .
8. Study of Influence on the Nervous System TCEP-d12 is used in the study of their influence on the nervous system . This is crucial in understanding the effects of organophosphates on neurological functions .
作用机制
Target of Action
Tris(2-chloroethyl)phosphate-d12, a deuterium-labeled compound, primarily targets molecules such as proteins and nucleic acids . It serves as a phosphorylating agent, capable of transferring a phosphate group from one molecule to another .
Mode of Action
Upon binding to its targets, Tris(2-chloroethyl)phosphate-d12 instigates phosphorylation . This process induces structural and functional alterations in these molecules . The phosphorylation event is a key mechanism that regulates the activity of proteins and nucleic acids, thereby influencing various cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by Tris(2-chloroethyl)phosphate-d12 is the phosphorylation pathway . Phosphorylation is a critical post-translational modification that regulates protein function. It can activate or deactivate enzymes, alter protein localization, and promote or disrupt protein interactions. Thus, the phosphorylation induced by Tris(2-chloroethyl)phosphate-d12 can have significant downstream effects on various cellular processes.
Result of Action
The result of Tris(2-chloroethyl)phosphate-d12 action is the alteration of the structure and function of its target molecules . By inducing phosphorylation, it can modulate the activity of proteins and nucleic acids, leading to changes in various cellular processes .
安全和危害
属性
IUPAC Name |
tris(2-chloro-1,1,2,2-tetradeuterioethyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUQLFOMPYWACS-LBTWDOQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(=O)(OCCCl)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])([2H])C([2H])([2H])Cl)OC([2H])([2H])C([2H])([2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-chloroethyl)phosphate-d12 | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


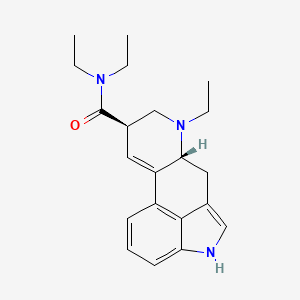

![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)
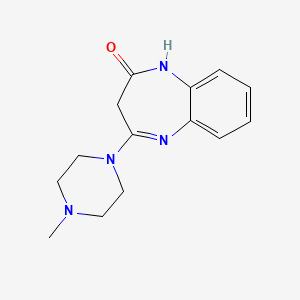
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)
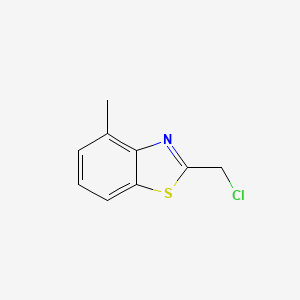
![1-(1-Bicyclo[1.1.1]pentanyl)propan-2-one](/img/structure/B588481.png)
